REACTION_CXSMILES
|
Cl.[SH:2][C:3]1[N:8]=[C:7]([CH3:9])[CH:6]=[CH:5][N:4]=1.[CH3:10]OC(OC)N(C)C.C(N(C(C)C)CC)(C)C>C1(C)C=CC=CC=1>[CH3:9][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([S:2][CH3:10])[N:8]=1 |f:0.1|
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Name
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2-Mercapto-4-methylpyrimidine hydrochloride
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Quantity
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100 g
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Type
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reactant
|
Smiles
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Cl.SC1=NC=CC(=N1)C
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
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COC(N(C)C)OC
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Name
|
|
Quantity
|
161 mL
|
Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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to reflux for 4 h
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Duration
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4 h
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo and water and sodium bisulfate
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Type
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ADDITION
|
Details
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were added
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with ether (3×100 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford an oil
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Type
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DISTILLATION
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Details
|
Vacuum distillation
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Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC=C1)SC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |